molecular formula C9H14N2O B2498180 (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine CAS No. 2248173-32-0

(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine

Cat. No. B2498180
CAS RN: 2248173-32-0
M. Wt: 166.224
InChI Key: ALWJCBFXORRLFZ-SSDOTTSWSA-N
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Description

(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine, also known as MPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAA is a chiral compound, meaning it has two mirror-image forms, and the (2R) form has been found to have greater biological activity than its counterpart.

Scientific Research Applications

(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In cardiovascular disease, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to have vasodilatory effects and may be useful in treating hypertension.

Mechanism of Action

The exact mechanism of action of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. In cancer research, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In cardiovascular disease, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to activate the endothelial nitric oxide synthase (eNOS) pathway, leading to vasodilation.
Biochemical and Physiological Effects:
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to have various biochemical and physiological effects in the body. In neuroscience, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to increase the density of dendritic spines, which are structures involved in synaptic transmission. In cancer research, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to reduce blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine in lab experiments is its high level of biological activity, particularly in the (2R) form. This makes it a potentially useful tool for studying various biological processes. However, one limitation is that (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine. In neuroscience, further research is needed to determine the specific molecular targets of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine and its potential use in treating neurodegenerative diseases. In cancer research, more studies are needed to determine the efficacy of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine as an anticancer agent and to identify its optimal dosage and administration. In cardiovascular disease, further research is needed to determine the long-term effects of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine on blood pressure and endothelial function. Overall, the study of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has the potential to lead to new treatments for various diseases and to advance our understanding of biological processes.

Synthesis Methods

The synthesis of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine involves the reaction of 2-bromo-4-methoxypyridine with (R)-1-amino-2-propanol in the presence of a palladium catalyst. This method yields the (2R) form of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine, which is the more biologically active form.

properties

IUPAC Name

(2R)-2-(4-methoxypyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(6-10)9-5-8(12-2)3-4-11-9/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWJCBFXORRLFZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine

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